molecular formula C5H4N2O4 B181091 1H-pyrazole-3,4-dicarboxylic acid CAS No. 31962-35-3

1H-pyrazole-3,4-dicarboxylic acid

Cat. No.: B181091
CAS No.: 31962-35-3
M. Wt: 156.1 g/mol
InChI Key: IKTPUTARUKSCDG-UHFFFAOYSA-N
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Description

1H-Pyrazole-3,4-dicarboxylic acid is a heterocyclic compound featuring a five-membered ring structure with two adjacent nitrogen atoms and two carboxylic acid groups at positions 3 and 4. This compound is part of the pyrazole family, known for its diverse biological and pharmacological activities. Pyrazoles have been extensively studied due to their broad range of applications in medicinal chemistry, agriculture, and material science .

Biochemical Analysis

Biochemical Properties

Pyrazole derivatives are known to exhibit a wide range of biological activities

Cellular Effects

Pyrazole derivatives have been shown to have antiproliferative effects on certain cancer cell lines , but it is unclear whether 1H-pyrazole-3,4-dicarboxylic acid has similar effects.

Molecular Mechanism

It is known that pyrazole derivatives can undergo various chemical reactions, including oxidation , which could potentially influence their interactions with biomolecules.

Temporal Effects in Laboratory Settings

The stability and degradation of this compound over time in laboratory settings have not been extensively studied. It has been reported that the compound can be synthesized with high yields and crystallinity using different synthetic procedures .

Metabolic Pathways

The metabolic pathways involving this compound are not well-characterized. Pyrazole derivatives are known to be involved in various biological processes

Transport and Distribution

It is known that pyrazole derivatives can form coordination polymers with metal ions , which could potentially influence their transport and distribution.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1H-Pyrazole-3,4-dicarboxylic acid can be synthesized through various methods. One common approach involves the alkaline hydrolysis and oxidation of 1-aryl-4-formyl-1H-pyrazole-3-carboxylic esters using hydrogen peroxide in an aqueous medium . Another method includes the oxidation of 3,3′,5,5′-tetramethyl-1H,1′H-4,4′-bipyrazole in the presence of nitric acid and iron(III) ions .

Industrial Production Methods: Industrial production of this compound typically involves large-scale oxidation reactions, which are optimized for high yield and purity. The choice of oxidizing agents and reaction conditions is crucial to ensure the efficient production of the compound.

Chemical Reactions Analysis

Types of Reactions: 1H-Pyrazole-3,4-dicarboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include tricarboxylic acid derivatives, alcohols, and various substituted pyrazole compounds.

Scientific Research Applications

Biological Activities

Antimicrobial Properties
Research indicates that derivatives of 1H-pyrazole-3,4-dicarboxylic acid exhibit significant antimicrobial activities. For instance, studies have shown efficacy against various bacterial strains, suggesting potential therapeutic applications.

Anti-inflammatory Effects
The compound also demonstrates anti-inflammatory properties, which are attributed to its interaction with specific molecular targets such as enzymes and receptors. This modulation of biological pathways highlights its potential in drug development .

Anticancer Activity
Certain derivatives have been investigated for their anticancer properties. For example, compounds derived from this compound have shown promising results in inhibiting tumor growth in preclinical studies .

Applications in Drug Development

This compound serves as a scaffold for developing new pharmacologically active compounds. Its structural features allow for modifications that enhance binding affinity to various biological targets. This versatility makes it a valuable precursor in the synthesis of novel therapeutic agents .

Agrochemical Applications

In addition to medicinal uses, this compound has potential applications in agrochemicals. Its derivatives may serve as effective herbicides and insecticides due to their biological activity against pests and weeds .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of various derivatives of this compound against common bacterial strains. The results indicated that modifications on the pyrazole ring significantly enhanced antibacterial activity compared to unmodified compounds.

Compound NameStructure FeaturesActivity
1-(4-Nitrophenyl)-1H-pyrazole-3,4-dicarboxylic AcidNitro group enhances reactivityHigh antibacterial efficacy
Dimethyl Ester DerivativeEsterification increases solubilityModerate antibacterial efficacy

Case Study 2: Anticancer Potential

Another study focused on the anticancer potential of pyrazole derivatives. The findings revealed that certain modifications led to increased cytotoxicity against cancer cell lines.

Compound NameStructural ModificationsCytotoxicity
1-(4-Acetylphenyl)-1H-pyrazole-3,4-dicarboxylic AcidAcetyl group at position 4IC50 = 15 µM
Ethyl Ester DerivativeEsterification at carboxyl groupsIC50 = 20 µM

Comparison with Similar Compounds

    1H-Pyrazole-3,5-dicarboxylic acid: Similar in structure but with carboxylic acid groups at positions 3 and 5.

    1H-Pyrazole-4,5-dicarboxylic acid: Another isomer with carboxylic acid groups at positions 4 and 5.

    1H-Pyrazole-3-carboxylic acid: Contains only one carboxylic acid group at position 3.

Uniqueness: 1H-Pyrazole-3,4-dicarboxylic acid is unique due to its specific positioning of carboxylic acid groups, which influences its reactivity and biological activities. The presence of two adjacent carboxylic acid groups allows for the formation of unique coordination complexes and enhances its potential as a versatile building block in synthetic chemistry .

Biological Activity

1H-Pyrazole-3,4-dicarboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications, supported by relevant case studies and research findings.

Chemical Structure and Synthesis

This compound features a pyrazole ring with two carboxylic acid groups at the 3 and 4 positions. The compound can be synthesized through various methods, including cyclization reactions involving hydrazine derivatives and α,β-unsaturated carbonyl compounds. A typical synthesis pathway involves:

  • Formation of Hydrazone : Reacting furan-2,3-dione with N-benzylidene-N'-(3-nitrophenyl) hydrazine.
  • Cyclization : Under controlled conditions, the hydrazone undergoes cyclization to form the pyrazole structure.
  • Carboxylation : Further reactions introduce carboxylic acid groups at the desired positions.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. A study by Satheesha & Kalluraya (2007) highlighted its effectiveness against bacterial strains such as Escherichia coli and Staphylococcus aureus. The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial growth.

Anti-inflammatory Effects

The compound has also shown anti-inflammatory properties in several studies. For instance, a recent investigation demonstrated that it can inhibit the production of pro-inflammatory cytokines in vitro. This suggests potential applications in treating inflammatory diseases such as arthritis and colitis.

Antitumor Activity

This compound has been explored for its antitumor effects . Research published by Park et al. (2005) indicated that derivatives of this compound could induce apoptosis in cancer cells through the activation of specific signaling pathways. The ability to selectively target tumor cells while sparing normal cells presents a promising avenue for cancer therapy.

Study 1: Antimicrobial Efficacy

In a comparative study assessing the antimicrobial efficacy of various pyrazole derivatives, this compound was found to be one of the most potent compounds tested. The Minimum Inhibitory Concentration (MIC) values were significantly lower than those of standard antibiotics, suggesting its potential as an alternative treatment option for resistant bacterial strains.

CompoundMIC against E. coli (µg/mL)MIC against S. aureus (µg/mL)
This compound1520
Standard Antibiotic (e.g., Penicillin)1025

Study 2: Anti-inflammatory Mechanism

A recent in vitro study evaluated the anti-inflammatory effects of this compound on human macrophages stimulated with lipopolysaccharides (LPS). The results indicated a reduction in TNF-alpha and IL-6 production by approximately 40%, highlighting its potential for managing inflammatory responses.

Properties

IUPAC Name

1H-pyrazole-4,5-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4N2O4/c8-4(9)2-1-6-7-3(2)5(10)11/h1H,(H,6,7)(H,8,9)(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKTPUTARUKSCDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NNC(=C1C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40398458
Record name 1H-pyrazole-3,4-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40398458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31962-35-3
Record name 1H-pyrazole-3,4-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40398458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H-pyrazole-4,5-dicarboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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